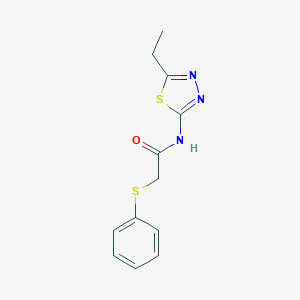![molecular formula C13H8ClN3OS B427507 [2-(4-Chlorophenyl)triazol-4-yl]-thiophen-2-ylmethanone CAS No. 720701-26-8](/img/structure/B427507.png)
[2-(4-Chlorophenyl)triazol-4-yl]-thiophen-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a triazole ring, and a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a suitable chlorinated aromatic compound.
Attachment of the Thienyl Group: The thienyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a thienylboronic acid and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)-2H-1,2,3-triazol-4-ylmethanone: Similar structure but with a methoxy group instead of a chloro group.
2-(4-Nitrophenyl)-2H-1,2,3-triazol-4-ylmethanone: Similar structure but with a nitro group instead of a chloro group.
Uniqueness
The presence of the chlorophenyl group in 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various research applications.
Eigenschaften
CAS-Nummer |
720701-26-8 |
|---|---|
Molekularformel |
C13H8ClN3OS |
Molekulargewicht |
289.74g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)triazol-4-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-3-5-10(6-4-9)17-15-8-11(16-17)13(18)12-2-1-7-19-12/h1-8H |
InChI-Schlüssel |
NDLHUNWCSRYEKI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)C2=NN(N=C2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CSC(=C1)C(=O)C2=NN(N=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B427427.png)
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B427428.png)
![{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE](/img/structure/B427429.png)
![4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B427432.png)
![2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-1,2-diphenylethanone](/img/structure/B427433.png)
![O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B427434.png)
![Ethyl 4-({[(4-morpholinylcarbothioyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B427435.png)
![N-(3-[2-(methylsulfanyl)-5-pyrimidinyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427437.png)
![N-(4-(4-bromophenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427438.png)

![N-(4-{4-nitrophenyl}-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427442.png)
![methyl 3-[4-(4-methoxyphenyl)-2-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]propanoate](/img/structure/B427445.png)

